Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes acetyl, acetylamino, and nitrophenyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Functional Groups: The acetyl, acetylamino, and nitrophenyl groups can be introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride, while the nitrophenyl group can be introduced via nitration reactions using nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino and nitrophenyl groups may play a role in binding to these targets, while the thiophene ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyl-2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but lacks the acetylamino group.
Ethyl 5-acetyl-2-(acetylamino)-4-phenylthiophene-3-carboxylate: Similar structure but lacks the nitrophenyl group.
Uniqueness
Ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate is unique due to the presence of both acetylamino and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-acetamido-5-acetyl-4-(4-nitrophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-4-25-17(22)14-13(11-5-7-12(8-6-11)19(23)24)15(9(2)20)26-16(14)18-10(3)21/h5-8H,4H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJEOOYKDYILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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